

potential research applications of 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-chloro-N-(2-phenoxyphenyl)benzamide
Cat. No.:	B290677

[Get Quote](#)

In-depth Technical Guide: 3-chloro-N-(2-phenoxyphenyl)benzamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Research Applications of **3-chloro-N-(2-phenoxyphenyl)benzamide**

Executive Summary

This technical guide provides a comprehensive overview of the potential research applications of the chemical compound **3-chloro-N-(2-phenoxyphenyl)benzamide**. Due to a lack of specific studies directly investigating this molecule, this paper draws upon data from structurally similar compounds to extrapolate potential biological activities and research avenues. Analysis of related benzamide and phenoxyphenyl derivatives suggests that **3-chloro-N-(2-phenoxyphenyl)benzamide** may hold promise in several therapeutic areas, including anticonvulsant, antimicrobial, and insecticidal applications. This document outlines the current landscape, details potential experimental protocols, and visualizes hypothetical research workflows to guide future investigation into this compound of interest.

Introduction

Benzamides are a class of compounds characterized by a carboxamide attached to a benzene ring. This scaffold is a common feature in a wide array of pharmacologically active molecules. The specific substitutions on both the benzoyl and aniline rings can dramatically influence the compound's biological activity. The subject of this guide, **3-chloro-N-(2-phenoxyphenyl)benzamide**, features a chlorine atom at the meta position of the benzoyl ring and a phenoxy group at the ortho position of the N-phenyl ring. While direct research on this compound is not publicly available, its structural motifs are present in molecules with established biological effects.

Physicochemical Properties (Predicted)

Quantitative data for **3-chloro-N-(2-phenoxyphenyl)benzamide** is not available. The following table summarizes key physicochemical properties of structurally related benzamide derivatives to provide a comparative baseline.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	XLogP3	Reference
3-chloro-N-(2-fluorophenyl)benzamide	C13H9ClFNO	249.67	3.2	[1]
3-chloro-N-ethylbenzamide	C9H10ClNO	183.63	2.3	[2]
3-Chloro-N-phenylbenzamide	C13H10ClNO	231.67	-	[3]
3-Chloro-N-(2-methylphenyl)benzamide	C14H12ClNO	245.70	-	[4]

Potential Research Applications

Based on the biological activities of structurally analogous compounds, **3-chloro-N-(2-phenoxyphenyl)benzamide** could be a valuable candidate for investigation in the following

areas:

Anticonvulsant Activity

A closely related compound, 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazole, has demonstrated potent anticonvulsant activity.^[5] This suggests that the 4-chloro-2-phenoxyphenyl moiety may contribute to interactions with biological targets relevant to seizure control.

Antimicrobial and Antifungal Activity

Salicylanilides, which share structural similarities with benzamides, are known to possess antibacterial and antifungal properties.^[6] Furthermore, various N-substituted-3-chloro-2-azetidinones have been synthesized and shown to have antibacterial activity.^[7]

Insecticidal Activity

Benzamides substituted with 1,2,4-oxadiazole groups have been reported to exhibit insecticidal properties.^{[8][9]} This indicates that the core benzamide structure can serve as a scaffold for the development of novel pesticides.

Proposed Experimental Protocols

To investigate the potential of **3-chloro-N-(2-phenoxyphenyl)benzamide**, the following experimental protocols are proposed:

Synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide

A plausible synthetic route would involve the reaction of 3-chlorobenzoyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine or pyridine in an appropriate solvent like dichloromethane or tetrahydrofuran.

Detailed Protocol:

- Dissolve 2-phenoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.

- Add 3-chlorobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, quench the reaction with water and extract the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

In Vitro Anticonvulsant Screening

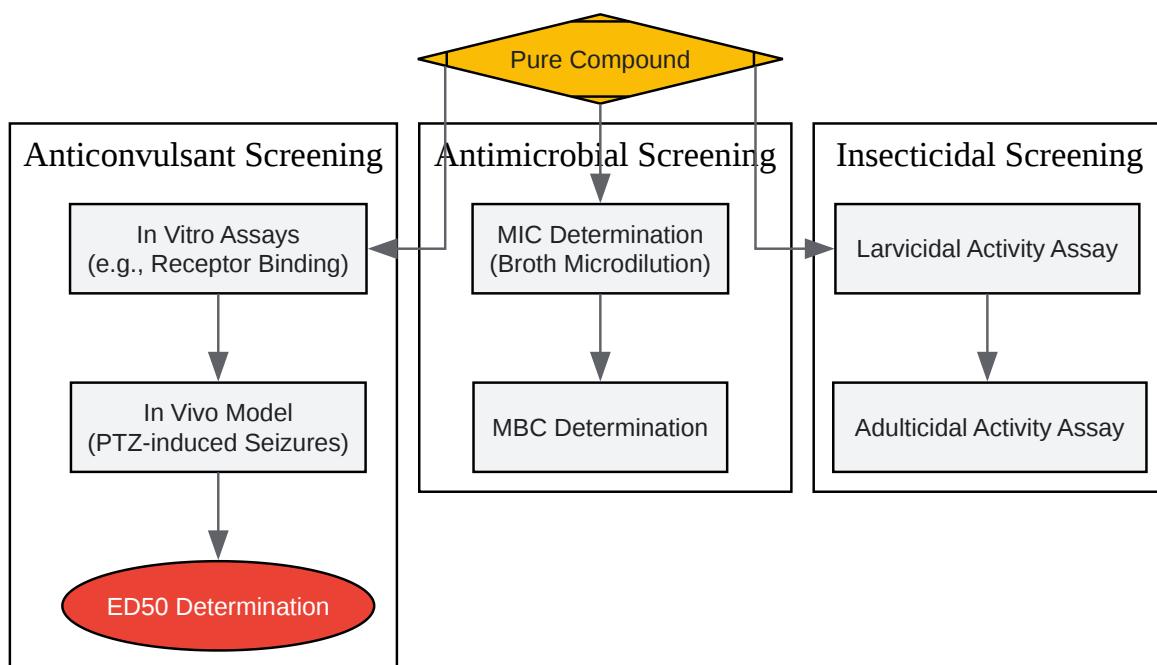
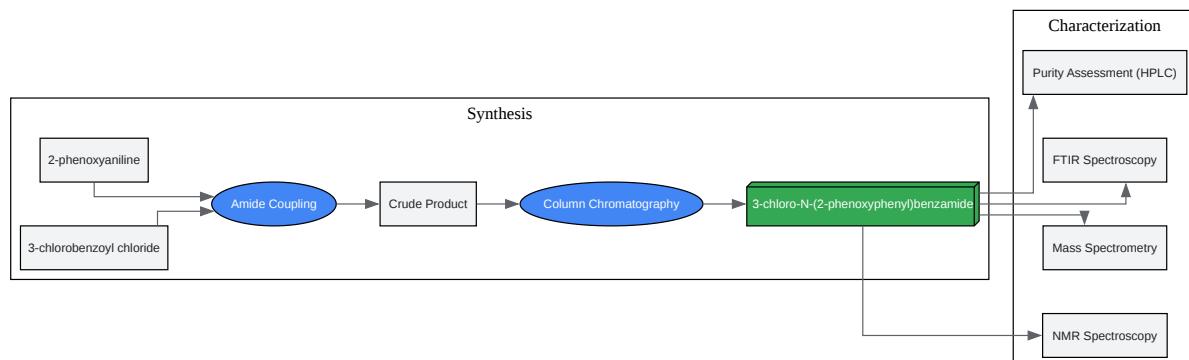
The anticonvulsant activity can be initially assessed using in vitro models, such as binding assays for GABA receptors or voltage-gated sodium channels.

In Vivo Anticonvulsant Activity (Pentylenetetrazole-induced seizure model)

The protocol for evaluating anticonvulsant activity in a mouse model is adapted from studies on similar compounds.[\[5\]](#)

Detailed Protocol:

- Administer **3-chloro-N-(2-phenoxyphenyl)benzamide** at various doses intraperitoneally to groups of mice.
- After a predetermined time (e.g., 30 minutes), administer a lethal dose of pentylenetetrazole (PTZ) subcutaneously.
- Observe the mice for the onset of clonic and tonic seizures and record the latency to seizure and mortality rate.
- A control group receiving vehicle and a positive control group receiving a known anticonvulsant (e.g., diazepam) should be included.



- Calculate the ED50 value of the test compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be determined using the broth microdilution method to find the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Visualization of Research Workflows

The following diagrams illustrate the proposed research workflows for investigating the potential applications of **3-chloro-N-(2-phenoxyphenyl)benzamide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-chloro-N-(2-fluorophenyl)benzamide | C13H9ClFNO | CID 295104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-chloro-N-ethylbenzamide | C9H10ClNO | CID 4080362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential research applications of 3-chloro-N-(2-phenoxyphenyl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b290677#potential-research-applications-of-3-chloro-n-2-phenoxyphenyl-benzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com